molecular formula C12H12O2 B14092008 3-Cyclopropyl-3-phenylprop-2-enoicacid

3-Cyclopropyl-3-phenylprop-2-enoicacid

Cat. No.: B14092008
M. Wt: 188.22 g/mol
InChI Key: DPWCLFBGHCDKJW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C12H12O2 It is characterized by the presence of a cyclopropyl group and a phenyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-phenylprop-2-enoic acid typically involves the reaction of cyclopropyl and phenyl-containing precursors under specific conditions. One common method involves the use of cyclopropyl bromide and phenylacetylene in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a series of steps including deprotonation, nucleophilic substitution, and elimination to yield the desired product.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-3-phenylprop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-phenylprop-2-enoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclopropyl group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

3-Cyclopropyl-3-phenylprop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

3-Cyclopropyl-3-phenylprop-2-enoic acid can be compared with other similar compounds such as:

    (Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid: Similar structure but different geometric configuration.

    3-Phenylprop-2-enoic acid: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    Cyclopropylacetic acid: Contains a cyclopropyl group but lacks the phenyl group, leading to distinct applications and reactivity.

The uniqueness of 3-Cyclopropyl-3-phenylprop-2-enoic acid lies in its combination of cyclopropyl and phenyl groups, which imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

3-cyclopropyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCLFBGHCDKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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